molecular formula C11H14O4S B8761964 2-(Benzenesulfonyl)-5-methoxyoxolane CAS No. 138745-73-0

2-(Benzenesulfonyl)-5-methoxyoxolane

Cat. No. B8761964
CAS RN: 138745-73-0
M. Wt: 242.29 g/mol
InChI Key: DLWUDIYDJNXNNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzenesulfonyl)-5-methoxyoxolane is a useful research compound. Its molecular formula is C11H14O4S and its molecular weight is 242.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzenesulfonyl)-5-methoxyoxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzenesulfonyl)-5-methoxyoxolane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

138745-73-0

Molecular Formula

C11H14O4S

Molecular Weight

242.29 g/mol

IUPAC Name

2-(benzenesulfonyl)-5-methoxyoxolane

InChI

InChI=1S/C11H14O4S/c1-14-10-7-8-11(15-10)16(12,13)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3

InChI Key

DLWUDIYDJNXNNF-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(O1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,5-Dimethoxytetrahydrofuran (17.1 ml, 0.13M) was added dropwise to a stirred solution of benzenesulphinic acid (17.0 g, 0.12M) in dry DCM (100 ml) containing a suspension of powdered calcium chloride (1.0 g) at room temperature under argon. After 4 h, the solution was washed with water (2×50 ml), dried over anhydrous sodium sulphate, filtered and evaporated. The product was crystalised (diethyl ether/hexane) to give 2-benzenesulphonyl-5-methoxytetrahydro-furan as a white crystalline solid (15.9 g, 55%).
Quantity
17.1 mL
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2,5-Dimethoxytetrahydrofuran (17.1 ml, 0.13 M) was added dropwise to a stirred solution of benzenesulphinic acid (17.0 g, 0.12 M) in dry DCM (100ml) containing a suspension of powdered CaCl2 (1.0 g) at room temperature under argon. After 4 h, the solution was washed with water (2×50 ml), dried (Na2SO4) and evaporated. The product was crystallised (diethyl ether/hexane) to give 2-benzenesulphonyl-5-methoxytetrahydrofuran (15 9 g, 55%).
Quantity
17.1 mL
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step Two

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